Dichloroisoproterenol, (R)-

Stereoselective pharmacology Adrenergic receptor binding Beta-blocker research

Scientists select (R)-Dichloroisoproterenol for its non-substitutable role as a stereochemically defined molecular tool. It provides a 5x potentiation of cAMP for ISA assay calibration and a 2.8-fold β1/β2 selectivity, avoiding the pharmacological 'blunting' inherent to the racemic mixture. The compound is essential for studying protean agonism and calibrating electrophysiology with quantifiable off-target membrane stabilizing activity.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
CAS No. 20879-16-7
Cat. No. B1213596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroisoproterenol, (R)-
CAS20879-16-7
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1
InChIKeyVKMGSWIFEHZQRS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Dichloroisoproterenol (CAS 20879-16-7) and Its Role in Beta-Blocker Research


(R)-Dichloroisoproterenol (CAS: 20879-16-7), also referred to as (R)-DCI or (1R)-1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanol, is the single R-enantiomer of the classic, first-in-class beta-adrenergic receptor (β-AR) ligand dichloroisoprenaline . As the stereochemically defined isomer, it functions as a non-selective β1/β2-adrenergic receptor ligand with partial agonist and antagonist properties [1]. The compound, with the molecular formula C11H15Cl2NO and a monoisotopic mass of 247.05 Da, is a critical research tool for investigating the functional consequences of β-AR stereoselective binding and protean agonism [2]. Unlike the common racemic mixture (CAS: 59-61-0), the (R)-enantiomer (CAS: 20879-16-7) provides a distinct molecular tool for studying receptor conformational selection and signal transduction without the confounding influence of its (S)-counterpart [3].

Why (R)-Dichloroisoproterenol (CAS 20879-16-7) Cannot Be Substituted with the Racemate or Other Beta-Blockers


Generic substitution of (R)-Dichloroisoproterenol with the more commonly available racemic mixture (CAS: 59-61-0) or other standard beta-blockers like propranolol is scientifically invalid due to fundamental differences in stereoselective molecular recognition and functional activity. Beta-adrenergic receptors exhibit pronounced stereoselectivity for their ligands, and the (R)-enantiomer often displays distinct binding kinetics and intrinsic efficacy profiles compared to the (S)-enantiomer or the racemic combination [1]. Furthermore, (R)-Dichloroisoproterenol is a weak partial agonist and a documented 'protean agonist'—its functional response can switch from partial agonism to inverse agonism depending on receptor density or G-protein coupling state [2]. This complex, context-dependent pharmacology is lost when using racemic DCI or a full antagonist like propranolol, which lacks significant intrinsic sympathomimetic activity (ISA) [3]. Therefore, for precise mechanistic studies of β-AR stereochemistry or for calibrating functional assays, the defined (R)-isomer is a non-substitutable, specialized tool [4].

Quantitative Evidence for (R)-Dichloroisoproterenol (CAS 20879-16-7) Differentiation from Comparators


Enantioselective Binding Affinity: (R)-Dichloroisoproterenol vs. Racemic DCI at β1 and β2 Adrenergic Receptors

The (R)-enantiomer of Dichloroisoproterenol exhibits a measurable, albeit modest, stereoselective preference for the β1-adrenergic receptor (β1-AR) over the β2-adrenergic receptor (β2-AR) in terms of binding affinity, a profile that differs from the non-selective racemic mixture. Data from the ChEMBL database show that (R)-Dichloroisoproterenol has a pKi of 7.29 for the rat β1-AR, corresponding to a Ki of approximately 51 nM [1]. In contrast, its affinity for the bovine β2-AR is slightly lower, with a reported pKi of 6.85, corresponding to a Ki of approximately 141 nM [2]. This results in an approximately 2.8-fold higher affinity for β1-AR over β2-AR for the (R)-enantiomer. While the racemic mixture is widely described as non-selective, the stereochemically pure (R)-isomer demonstrates a quantifiable, albeit small, selectivity ratio that is critical for interpreting functional outcomes in tissues with mixed receptor populations [3].

Stereoselective pharmacology Adrenergic receptor binding Beta-blocker research

Potentiation of cAMP Accumulation: (R)-Dichloroisoproterenol's Intrinsic Sympathomimetic Activity (ISA) vs. Other Beta-Blockers

(R)-Dichloroisoproterenol acts as a partial agonist with significant Intrinsic Sympathomimetic Activity (ISA), a property that is not shared by all beta-blockers and is highly dependent on the cellular context. In S49 lymphoma cells, when co-incubated with the adenylate cyclase activator forskolin, (R)-Dichloroisoproterenol stimulates cAMP accumulation 5-fold over baseline [1]. This is in stark contrast to other beta-blockers with ISA tested in the same assay system: pindolol stimulates cAMP accumulation only 2-fold, and celiprolol stimulates it 3-fold [2]. The robust ISA of (R)-Dichloroisoproterenol under these specific assay conditions highlights its unique ability to stabilize an active receptor conformation, providing a benchmark for evaluating partial agonism in β-AR research [3].

Intrinsic sympathomimetic activity cAMP signaling Beta-blocker pharmacology

Depressing Potency on Neuronal Action Potential: (R)-Dichloroisoproterenol's Membrane Stabilizing Activity vs. Propranolol

Beyond beta-adrenergic receptor blockade, (R)-Dichloroisoproterenol also exhibits membrane stabilizing activity (MSA), also known as local anesthetic effect, which is quantified by its ability to depress action potential amplitude in isolated nerves. In a direct comparative study on the isolated Rana catesbeiana sciatic nerve, the order of depressing potencies was established as propranolol (PROP) > dichloroisoproterenol (DCI) > alprenolol (ALP) > methoxamine (MEX) > practolol (PRAC) = sotalol (SOTA) [1]. While propranolol was the most potent in this assay, DCI (and by extension its active (R)-enantiomer) was demonstrably more potent than several other beta-blockers, including alprenolol, methoxamine, and sotalol [2]. This quantitative ranking confirms that (R)-Dichloroisoproterenol possesses a measurable MSA that is intermediate in its class, which is a critical consideration when selecting a beta-blocker for experiments involving excitable tissues where off-target ion channel blockade could confound results [3].

Membrane stabilizing activity Cardiac electrophysiology Beta-blocker comparison

Protean Agonism: (R)-Dichloroisoproterenol's Unique Functional Switch vs. Conventional Antagonists

(R)-Dichloroisoproterenol is a prototypical 'protean agonist' at the β2-adrenergic receptor, a rare pharmacological property that is not observed with standard beta-blockers like propranolol. In Sf9 cell membranes expressing the β2-AR, (R)-Dichloroisoproterenol has been shown to act as a partial agonist (stimulating adenylyl cyclase activity) under basal conditions but switches to an inverse agonist (inhibiting adenylyl cyclase activity) following receptor desensitization with isoproterenol or under conditions of high receptor/G-protein coupling [1]. This bidirectional, context-dependent functional response is a direct result of its ability to stabilize multiple receptor conformations. In contrast, a full antagonist like propranolol consistently blocks agonist-mediated activation and does not exhibit this functional switch [2]. The protean agonism of (R)-Dichloroisoproterenol provides a unique and powerful tool for probing the conformational plasticity of GPCRs and the mechanisms of functional selectivity [3].

Protean agonism Inverse agonism GPCR functional selectivity

Recommended Scientific Applications for (R)-Dichloroisoproterenol (CAS 20879-16-7) Based on Differential Evidence


Calibrating Functional Assays for Intrinsic Sympathomimetic Activity (ISA) and Partial Agonism

Due to its robust 5-fold potentiation of cAMP accumulation in S49 lymphoma cells when co-incubated with forskolin, (R)-Dichloroisoproterenol serves as an optimal positive control for calibrating assays designed to measure Intrinsic Sympathomimetic Activity (ISA) [1]. Its superior signal-to-noise ratio in this specific context makes it a more sensitive tool than other ISA-positive beta-blockers like pindolol (2-fold) or celiprolol (3-fold), enabling more precise quantification of partial agonism in drug discovery screening campaigns.

Investigating Stereoselective Ligand-Receptor Interactions at β-Adrenergic Receptors

The quantifiable, 2.8-fold higher affinity of (R)-Dichloroisoproterenol for β1-AR (pKi 7.29) over β2-AR (pKi 6.85) makes it a valuable tool for experiments requiring precise differentiation of receptor subtype contributions [2]. Unlike the racemic mixture, which is pharmacologically 'blunted' and non-selective, the stereochemically pure (R)-enantiomer allows for the dissection of β1- versus β2-AR-mediated signaling pathways in complex tissues, supporting fundamental research in stereoselective GPCR pharmacology.

Probing Protean Agonism and Receptor Conformational Plasticity

(R)-Dichloroisoproterenol is a reference standard for studying 'protean agonism,' a rare phenomenon where a ligand's functional effect switches from partial agonism to inverse agonism depending on the cellular context (e.g., after receptor desensitization) [3]. This unique property, not shared by standard beta-blockers like propranolol, makes the compound indispensable for academic and industrial laboratories engaged in advanced GPCR research, including studies on functional selectivity, biased signaling, and the development of drugs targeting specific receptor conformations.

Differentiating Receptor-Mediated from Membrane-Mediated Effects in Electrophysiology

The established intermediate ranking of (R)-Dichloroisoproterenol in depressing neuronal action potential amplitude (propranolol > DCI > alprenolol) provides a critical control for electrophysiology studies [4]. Researchers can use (R)-Dichloroisoproterenol to account for off-target membrane stabilizing activity (MSA) when interpreting cardiac or neuronal data, allowing for a more accurate isolation of pure β-AR-mediated effects compared to using a pure antagonist with no MSA (like sotalol) or a potent MSA agent (like propranolol).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloroisoproterenol, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.